molecular formula C17H16ClNO4 B2979540 [2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 380173-98-8

[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No. B2979540
CAS RN: 380173-98-8
M. Wt: 333.77
InChI Key: GUAPXRLPGVKXSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods such as X-ray diffraction and spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” is not available in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources retrieved .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The mechanism of action for “[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” is not specified in the sources retrieved .

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazards information for “[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” is not available in the sources retrieved .

Future Directions

The future directions for research on “[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially uncover new applications and uses for the compound .

properties

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-4-2-3-14(10-15)19-16(20)11-23-17(21)9-12-5-7-13(18)8-6-12/h2-8,10H,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAPXRLPGVKXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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